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Introduction

Natamycin, a polyene macrolide antibiotic, is a potent antifungal agent with a specific mode of
action, making it a valuable tool in fungal genetics research. Unlike other polyenes, such as
nystatin and amphotericin B, natamycin inhibits fungal growth by binding to ergosterol without
causing membrane permeabilization. This unique characteristic, coupled with the low incidence
of naturally occurring resistance, presents an opportunity for its use as a selection agent in
fungal transformation and gene manipulation studies.

These application notes provide a comprehensive overview of the principles and
methodologies for utilizing natamycin in a research setting. While a dedicated, commercially
available natamycin resistance cassette is not commonly used, this document outlines a
robust strategy for developing a selection system based on the targeted disruption and
complementation of genes within the ergosterol biosynthesis pathway.

Mechanism of Action

Natamycin exerts its antifungal activity by specifically binding to ergosterol, a key sterol
component of fungal cell membranes. This binding event does not lead to the formation of
pores or channels that disrupt the membrane's integrity. Instead, the natamycin-ergosterol
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complex is thought to inhibit the function of membrane-embedded proteins, including those
involved in nutrient transport, and to interfere with vacuole fusion. This ultimately leads to the
cessation of fungal growth. The specificity of natamycin for ergosterol, which is absent in plant
and animal cells, accounts for its selective toxicity against fungi.

The biosynthesis of ergosterol is a complex metabolic pathway that serves as the direct target
of natamycin's action. Understanding this pathway is crucial for developing a nhatamycin-
based selection system.

Click to download full resolution via product page

Ergosterol Biosynthesis Pathway and Natamycin's Target.

Spectrum of Activity and Quantitative Data

Natamycin exhibits a broad spectrum of activity against a wide range of filamentous fungi and
yeasts. The Minimum Inhibitory Concentration (MIC) is a key parameter for determining the
effective concentration for selection. The following table summarizes the MIC values for
natamycin against several fungal species commonly used in research. It is important to note
that these values can vary depending on the specific strain, media composition, and
experimental conditions.
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Natamycin MIC Range

Fungal Species References
(ng/mL)

Aspergillus fumigatus 5.08 - 40.1 [1112]
Aspergillus flavus ~40.1 [1][2]
Aspergillus parasiticus ~40.1 [11[2]
Aspergillus niger 8 (ppm) [3]
Fusarium spp. 2-8 [4]
Penicillium spp. 2.15-5.80 [1112]
Saccharomyces cerevisiae 1.0-5.0 [3]
Yarrowia lipolytica 20 (ppm) [3]
Candida albicans 1.0-5.0 [3]

Experimental Protocols

The following protocols provide a framework for establishing and utilizing a natamycin-based
selection system in fungal genetics.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)

Objective: To determine the lowest concentration of natamycin that inhibits the growth of the
wild-type fungal strain. This is a critical first step for establishing the appropriate selection
concentration.

Materials:
e Fungal strain of interest
o Appropriate liquid and solid growth media (e.g., YPD for yeast, PDA for filamentous fungi)

o Natamycin stock solution (e.g., 10 mg/mL in DMSO, store at -20°C)
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« Sterile microtiter plates (96-well)

e Spectrophotometer or plate reader
Methodology:

e Prepare Fungal Inoculum:

o For yeasts, grow an overnight culture in liquid medium. Wash and resuspend the cells in
sterile water or saline to a concentration of 1 x 105 cells/mL.

o For filamentous fungi, harvest spores from a mature culture and resuspend in sterile water
with 0.05% Tween-80. Adjust the spore concentration to 1 x 1075 spores/mL.

» Prepare Natamycin Dilutions:

o In a 96-well plate, perform a serial two-fold dilution of natamycin in the appropriate liquid
growth medium. The final concentrations should typically range from 0.1 to 100 pg/mL.

o Include a no-drug control (medium only) and a no-inoculum control (medium with the
highest concentration of natamycin).

 Inoculation and Incubation:

o Add the fungal inoculum to each well containing the natamycin dilutions.

o Incubate the plate at the optimal growth temperature for the fungal strain for 24-72 hours.
e Determine MIC:

o The MIC is the lowest concentration of natamycin at which no visible growth is observed.
This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Proposed Strategy for a Natamycin Selection
System via ERG Gene Disruption and Complementation

Objective: To create a fungal strain that is resistant to a specific concentration of nhatamycin,
which can then be used for selecting transformants. This protocol is based on the principle that
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a mutation in an ergosterol biosynthesis gene may confer resistance, and reintroduction of the
wild-type gene will restore sensitivity, allowing for counter-selection if needed, or simply using
the knockout as the resistant background.
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Workflow for Developing a Natamycin Selection System.
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Part A: Construction of an erg Mutant Recipient Strain

Select an ERG Gene: Choose a non-essential gene in the latter part of the ergosterol
biosynthesis pathway (e.g., ERG3, ERGB6).

Design Knockout Cassette: Construct a gene replacement cassette containing a standard
selectable marker (e.g., hygromycin B phosphotransferase, hph) flanked by sequences
homologous to the regions upstream and downstream of the target ERG gene.

Transform Wild-Type Strain: Introduce the knockout cassette into the wild-type fungal strain
using a standard transformation protocol (e.g., protoplast-mediated or Agrobacterium-
mediated).

Select and Verify Mutants: Select for transformants on media containing the appropriate
antibiotic (e.g., hygromycin). Verify the correct gene replacement event by PCR and
Southern blot analysis.

Part B: Construction of a Complementation Vector

o Amplify Wild-Type ERG Gene: PCR-amplify the full-length wild-type ERG gene, including its
native promoter and terminator sequences, from the wild-type fungal genomic DNA.

o Clone into Vector: Clone the amplified ERG gene into a suitable fungal expression vector.
This vector will be used to transform the ergA mutant.

Part C: Fungal Transformation and Selection with Natamycin
Prepare Protoplasts: Generate protoplasts from the ergA mutant strain.

Transformation: Transform the ergA protoplasts with the complementation vector containing
the wild-type ERG gene.

Selection:

o Plate the transformed protoplasts on a regeneration medium containing a concentration of
natamycin that is inhibitory to the ergA mutant but allows for the growth of the
complemented strain.
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o The optimal natamycin concentration should be determined empirically, starting with the
MIC value of the ergA mutant.

o Incubate the plates at the appropriate temperature until transformant colonies appear.
Part D: Verification of Transformants
 |solate Genomic DNA: Extract genomic DNA from putative transformants.
o PCR Verification: Use PCR to confirm the presence of the integrated wild-type ERG gene.

» Phenotypic Analysis: Assess the phenotype of the transformants. Successful
complementation should restore the wild-type phenotype, including sensitivity to natamycin
at concentrations that the ergA mutant can tolerate.

Logical Relationship of Natamycin Action
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Natamycin's Interaction with Ergosterol and its Effect on Fungal Viability.

Advantages and Considerations
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Advantages:
» High Specificity: Natamycin's specific binding to ergosterol results in low off-target effects.

o Low Natural Resistance: The incidence of naturally occurring hatamycin resistance in fungi
is low.

» Alternative Selection Marker: Provides an alternative to commonly used antibiotic resistance
markers, which can be useful for multiple gene manipulations.

Considerations:

» No Standard Resistance Cassette: The lack of a readily available, validated natamycin
resistance gene requires the initial investment of creating a suitable recipient strain.

o Empirical Optimization: The optimal selection concentration of natamycin must be
determined empirically for each fungal species and strain.

» Potential for Acquired Tolerance: Prolonged exposure to sublethal concentrations of
natamycin can lead to the development of tolerance in some fungal strains. It is crucial to
use a sufficiently high concentration for selection to minimize the emergence of spontaneous
resistant mutants.

Conclusion

Natamycin presents a promising, albeit currently underutilized, tool for selection in fungal
genetics. Its unique mode of action and the low background of natural resistance make it an
attractive alternative to conventional selection agents. While the absence of a standard
resistance marker necessitates a more involved initial setup, the proposed strategy of using an
ergosterol biosynthesis gene for targeted disruption and complementation provides a viable
and scientifically sound approach for harnessing the potential of natamycin in fungal genetic
research. The detailed protocols and data presented in these application notes are intended to
guide researchers in the successful implementation of natamycin as a selection agent in their
experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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